2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It was developed by Takeda Pharmaceutical Company Limited and is currently in clinical trials for the treatment of lymphoma, leukemia, and solid tumors.
Wirkmechanismus
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide works by inhibiting the activity of BTK, ITK, and TEC kinase, which are all involved in the signaling pathways that promote cancer cell growth and survival. By inhibiting these kinases, 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide can prevent the proliferation of cancer cells and induce their death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to induce apoptosis (cell death) in cancer cells and inhibit their proliferation. 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide is its specificity for BTK, ITK, and TEC kinase, which makes it a promising candidate for the treatment of various types of cancers. However, one of the limitations of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide is its potential for off-target effects, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for the development of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide. One possibility is the combination of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another possibility is the development of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide as a precision medicine, where patients are selected based on their genetic profile to ensure optimal treatment efficacy. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide in clinical trials, and to identify biomarkers that can predict patient response to the drug.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide involves several steps, including the reaction of 4-chlorobenzonitrile with potassium tert-butoxide, followed by the reaction of the resulting intermediate with 3-trifluoromethoxyaniline. The final step involves the reaction of the intermediate with acetic anhydride to yield 2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide has been extensively studied for its potential use in the treatment of various types of cancers. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-11-6-4-10(5-7-11)8-14(21)20-12-2-1-3-13(9-12)22-15(17,18)19/h1-7,9H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRQPJCMFILAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.